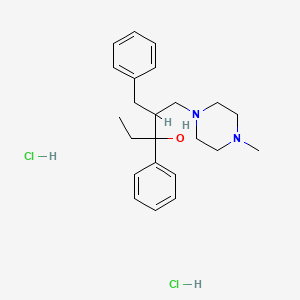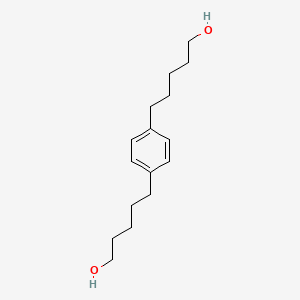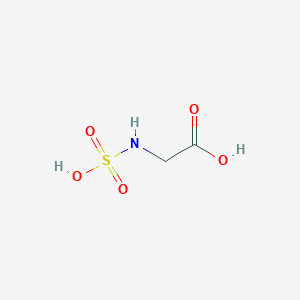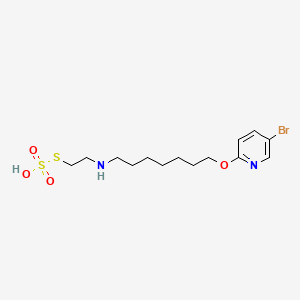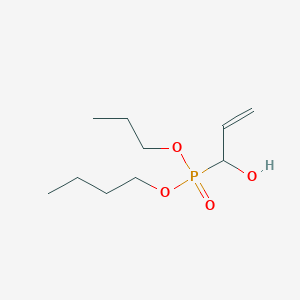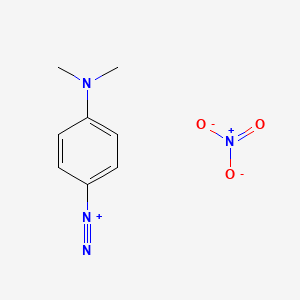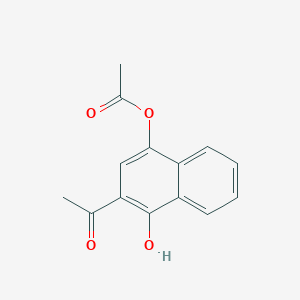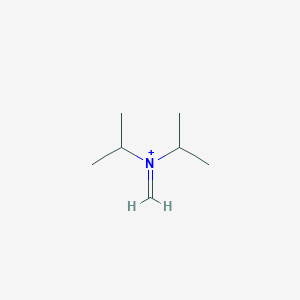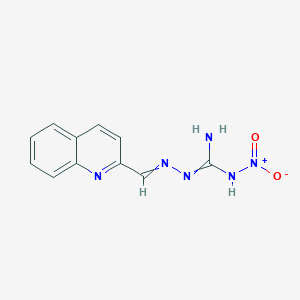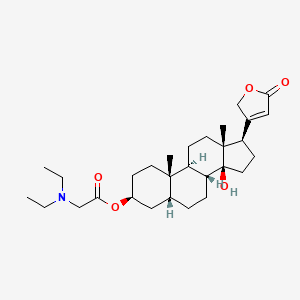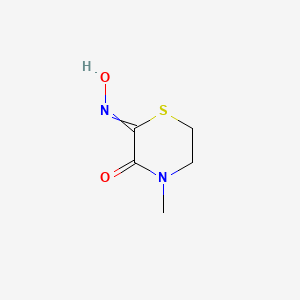
2-(Hydroxyimino)-4-methylthiomorpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxyimino)-4-methylthiomorpholin-3-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxyimino)-4-methylthiomorpholin-3-one typically involves the reaction of chloral hydrate with hydroxylamine hydrochloride . This reaction proceeds under controlled conditions to yield the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for scalability, efficiency, and cost-effectiveness. Advanced techniques such as continuous flow synthesis may be employed to enhance production rates and maintain product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxyimino)-4-methylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxyimino)-4-methylthiomorpholin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Hydroxyimino)-4-methylthiomorpholin-3-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The thiomorpholine ring may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanohydroxyiminoacetate: Known for its use in peptide synthesis as a coupling additive.
2-[(Hydroxyimino)methyl]imidazole: Studied for its reactivity and potential therapeutic applications.
Uniqueness
2-(Hydroxyimino)-4-methylthiomorpholin-3-one is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
51546-50-0 |
|---|---|
Molekularformel |
C5H8N2O2S |
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
2-hydroxyimino-4-methylthiomorpholin-3-one |
InChI |
InChI=1S/C5H8N2O2S/c1-7-2-3-10-4(6-9)5(7)8/h9H,2-3H2,1H3 |
InChI-Schlüssel |
WTHGBLYTVKXSPS-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCSC(=NO)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


